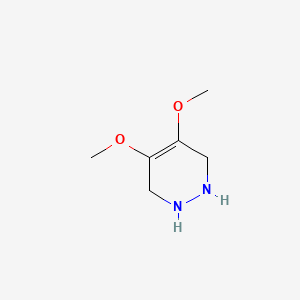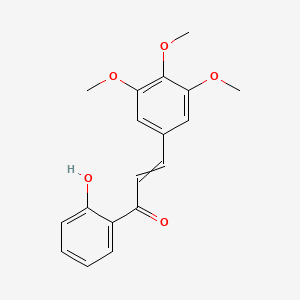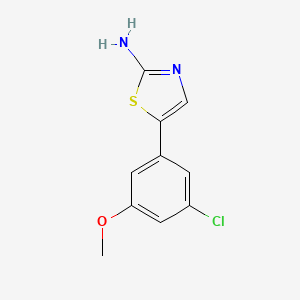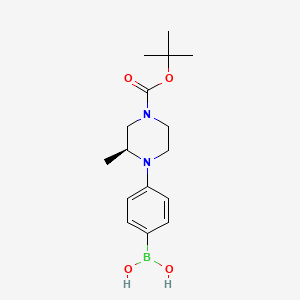![molecular formula C13H16Cl3NO B14011590 2,2-dichloro-N-[1-(4-chlorophenyl)-2-methylbutan-2-yl]acetamide CAS No. 92017-78-2](/img/structure/B14011590.png)
2,2-dichloro-N-[1-(4-chlorophenyl)-2-methylbutan-2-yl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetamide,2,2-dichloro-n-[1-[(4-chlorophenyl)methyl]-1-methylpropyl]- is a complex organic compound with significant applications in various fields. This compound is characterized by its unique chemical structure, which includes multiple chlorine atoms and a chlorophenyl group. It is known for its stability and reactivity, making it a valuable substance in scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide,2,2-dichloro-n-[1-[(4-chlorophenyl)methyl]-1-methylpropyl]- typically involves the reaction of 2,2-dichloroacetamide with 4-chlorobenzyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve more advanced techniques, such as continuous flow reactors, to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Acetamide,2,2-dichloro-n-[1-[(4-chlorophenyl)methyl]-1-methylpropyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) and amines (NH₂) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Applications De Recherche Scientifique
Acetamide,2,2-dichloro-n-[1-[(4-chlorophenyl)methyl]-1-methylpropyl]- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Acetamide,2,2-dichloro-n-[1-[(4-chlorophenyl)methyl]-1-methylpropyl]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2-Dichloroacetamide: Shares the dichloroacetamide structure but lacks the chlorophenyl group.
N-(2,4-Dichlorophenyl)acetamide: Contains a dichlorophenyl group but differs in the position of chlorine atoms.
Uniqueness
Acetamide,2,2-dichloro-n-[1-[(4-chlorophenyl)methyl]-1-methylpropyl]- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its stability and reactivity make it particularly valuable in various research and industrial applications.
Propriétés
Numéro CAS |
92017-78-2 |
|---|---|
Formule moléculaire |
C13H16Cl3NO |
Poids moléculaire |
308.6 g/mol |
Nom IUPAC |
2,2-dichloro-N-[1-(4-chlorophenyl)-2-methylbutan-2-yl]acetamide |
InChI |
InChI=1S/C13H16Cl3NO/c1-3-13(2,17-12(18)11(15)16)8-9-4-6-10(14)7-5-9/h4-7,11H,3,8H2,1-2H3,(H,17,18) |
Clé InChI |
CXWWNWBSVCDARU-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)(CC1=CC=C(C=C1)Cl)NC(=O)C(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[1-(Aminomethyl)-3,3-difluorocyclobutyl]methanamine;dihydrochloride](/img/structure/B14011511.png)


![4-Chloro-benzo[4,5]thieno[3,2-d]pyrimidin-2-ylamine](/img/structure/B14011541.png)
![(5E)-5-[2-(2,4-Dimethylphenyl)hydrazinylidene]-4-methyl-1,3-thiazol-2(5H)-imine](/img/structure/B14011548.png)


![3H-Spiro[furo[2,3-C]pyridine-2,4'-piperidine]](/img/structure/B14011562.png)

![[(Benzylsulfonyl)(bromo)nitromethyl]benzene](/img/structure/B14011574.png)
![N-[(4-aminophenyl)methyl]acetamide;hydrochloride](/img/structure/B14011582.png)
![(3aS,8aS)-4,4,8,8-Tetrakis(3,5-di-tert-butylphenyl)-2,2-dimethyltetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepine 6-oxide](/img/structure/B14011584.png)


